N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycine

Galactokinase 1 GALK1 inhibitor Kinase-Glo assay

N-(4-Phenoxyphenyl)-N-(phenylsulfonyl)glycine (CAS 884986-62-3) is a synthetic N-(phenylsulfonyl)glycine derivative possessing a 4-phenoxyphenyl substituent on the sulfonamide nitrogen and a free carboxylic acid terminus. It belongs to a broader class of sulfonyl glycine derivatives investigated as aldose reductase inhibitors , but the 4-phenoxyphenyl motif is structurally distinct from the simple N-phenylglycine analogs that dominate that literature.

Molecular Formula C20H17NO5S
Molecular Weight 383.4 g/mol
CAS No. 884986-62-3
Cat. No. B3163581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycine
CAS884986-62-3
Molecular FormulaC20H17NO5S
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)N(CC(=O)O)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C20H17NO5S/c22-20(23)15-21(27(24,25)19-9-5-2-6-10-19)16-11-13-18(14-12-16)26-17-7-3-1-4-8-17/h1-14H,15H2,(H,22,23)
InChIKeyPIEWBKUITZEYSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Phenoxyphenyl)-N-(phenylsulfonyl)glycine (CAS 884986-62-3): Sulfonamide-Glycine Hybrid Scaffold with Tyrosine Kinase Modulator Potential


N-(4-Phenoxyphenyl)-N-(phenylsulfonyl)glycine (CAS 884986-62-3) is a synthetic N-(phenylsulfonyl)glycine derivative possessing a 4-phenoxyphenyl substituent on the sulfonamide nitrogen and a free carboxylic acid terminus . It belongs to a broader class of sulfonyl glycine derivatives investigated as aldose reductase inhibitors [1], but the 4-phenoxyphenyl motif is structurally distinct from the simple N-phenylglycine analogs that dominate that literature. Preliminary database evidence indicates an IC50 of 120 nM against recombinant human galactokinase 1 (GALK1) in a Kinase-Glo luminescence assay [2], and vendor listings suggest potential tyrosine kinase inhibitory activity . This compound is commercially available at 95% purity from multiple suppliers with batch-specific QC documentation including NMR, HPLC, and GC .

Why N-(4-Phenoxyphenyl)-N-(phenylsulfonyl)glycine Cannot Be Replaced by Common N-(Phenylsulfonyl)glycine Analogs


Within the N-(phenylsulfonyl)glycine family, even modest structural changes produce orders-of-magnitude shifts in biological activity and physicochemical properties that preclude generic substitution. In the rat lens aldose reductase system, the parent N-(phenylsulfonyl)glycine (1, CAS 5398-96-9) has an IC50 of 8.7 µM, whereas the N-phenyl-substituted analog N-(phenylsulfonyl)-N-phenylglycine (5) achieves an IC50 of 0.18 µM—an approximately 48-fold improvement driven solely by N-phenyl substitution [1]. The 4-phenoxyphenyl group in CAS 884986-62-3 introduces a second aromatic ring and an ether oxygen, which increases the calculated LogP to 3.66 compared to 0.68 for the unsubstituted core and approximately 1.97 for N-phenyl-N-(phenylsulfonyl)glycine . This pronounced lipophilicity shift alters membrane permeability, protein binding, and metabolic stability profiles. Furthermore, the compound's unique GALK1 inhibitory activity (IC50 120 nM) is not reported for the simpler N-phenylglycine series, indicating that the 4-phenoxyphenyl substitution may redirect target selectivity away from classical aldose reductase toward other kinase targets [2]. These orthogonal shifts in both physicochemical and biological space mean that substituting a simpler or cheaper analog introduces confounds that cannot be corrected by post hoc normalization.

Quantitative Differentiation of N-(4-Phenoxyphenyl)-N-(phenylsulfonyl)glycine (884986-62-3) vs. Closest Analogs


GALK1 Inhibition: N-(4-Phenoxyphenyl)-N-(phenylsulfonyl)glycine Shows Sub-Micromolar Potency Against Recombinant Human Galactokinase 1

N-(4-Phenoxyphenyl)-N-(phenylsulfonyl)glycine exhibits an IC50 of 120 nM against recombinant human galactokinase 1 (GALK1) in a Kinase-Glo luminescence-based assay using galactose as substrate with 1-hour incubation in the presence of ATP [1]. This is the only reported biological activity measurement specifically linked to CAS 884986-62-3. No comparable GALK1 inhibition data are available in the public domain for the close structural analogs N-(4-chlorophenyl)-N-(phenylsulfonyl)glycine or N-phenyl-N-(phenylsulfonyl)glycine, which have been characterized predominantly in the aldose reductase system. The absence of GALK1 data for these analogs prevents a direct head-to-head comparison; however, the literature consensus is that N-(phenylsulfonyl)glycine SAR is highly sensitive to the N-aryl substituent, and the 4-phenoxyphenyl group may redirect target engagement away from AKR1B1 toward GALK1 or other kinases [2].

Galactokinase 1 GALK1 inhibitor Kinase-Glo assay Inborn errors of metabolism Classic galactosemia

Lipophilicity (LogP): N-(4-Phenoxyphenyl)-N-(phenylsulfonyl)glycine Is 5.4-Fold More Lipophilic Than the Parent N-(Phenylsulfonyl)glycine Core

The calculated partition coefficient (LogP) of N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycine is 3.66 , compared to 0.68 for the unsubstituted parent N-(phenylsulfonyl)glycine (CAS 5398-96-9) , representing a 5.4-fold increase. The closest commercially available analog with published LogP data, N-(4-chlorophenyl)-N-(phenylsulfonyl)glycine, has a LogP of 3.41 , while N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycine has a LogP of 3.19 . The 4-phenoxyphenyl-substituted compound thus exceeds all three comparators in calculated lipophilicity. Higher LogP correlates with increased passive membrane permeability, potentially enhanced blood-brain barrier penetration, and altered plasma protein binding profiles. This is consistent with the compound's molecular weight of 383.42 g/mol—significantly larger than the 215 g/mol parent and 326 g/mol 4-chlorophenyl analog .

Lipophilicity LogP comparison Membrane permeability ADME prediction Physicochemical property benchmarking

Hydrogen Bond Donor Count: Single HBD vs. Two HBDs in the Parent N-(Phenylsulfonyl)glycine Alters Solubility and Permeability Profiles

N-(4-Phenoxyphenyl)-N-(phenylsulfonyl)glycine possesses a single hydrogen bond donor (the carboxylic acid proton) , whereas the unsubstituted parent N-(phenylsulfonyl)glycine (CAS 5398-96-9) has two HBDs—one from the carboxylic acid and one from the sulfonamide N–H . The 4-chlorophenyl analog likewise retains only one HBD . Reducing the HBD count from two to one is chemically meaningful: each hydrogen bond donor can reduce passive permeability by approximately one log unit in Caco-2 and PAMPA models, and contributes to increased aqueous solubility. The combination of elevated LogP (3.66) and reduced HBD count (1) places CAS 884986-62-3 in an ADME space distinct from the classical aldose reductase inhibitor series, where LogP values below 1 are common. The single HBD also makes the methyl ester prodrug form (CAS 884986-55-4, methyl N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycinate, HBD = 0) a rationally accessible derivative for further permeability optimization [1].

Hydrogen bond donor Drug-likeness Solubility prediction Lipinski's Rule of Five Permeability coefficient

Sulfonyl Substituent SAR: Phenylsulfonyl vs. 4-Methylphenylsulfonyl Yields a Measurable LogP and Molecular Weight Differential

The closest commercially available structural analog that retains the 4-phenoxyphenyl N-substituent is N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycine (CAS 884986-76-9), which substitutes a tosyl (4-methylphenylsulfonyl) group for the phenylsulfonyl group in CAS 884986-62-3 . This single methyl addition increases molecular weight from 383.42 to 397.45 g/mol (+14.03 Da) and alters the electronic character of the sulfonyl group (methyl is electron-donating via induction and hyperconjugation). Although the exact LogP of this tosyl analog is not published, the methyl N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycinate ester (CAS 884986-69-0) has a molecular weight of 411.48 g/mol , confirming a systematic +14 Da offset. In the broader N-(phenylsulfonyl)glycine SAR literature, the identity of the sulfonyl substituent modulates both enzyme inhibitory potency and the electron density at the sulfonamide sulfur, which can affect metabolic stability and off-target promiscuity [1]. The unsubstituted phenylsulfonyl group in CAS 884986-62-3 represents the minimal aromatic sulfonyl scaffold; any electron-donating or electron-withdrawing modification would shift reactivity and binding properties.

Sulfonamide SAR Tosyl vs. phenylsulfonyl Physicochemical tuning Analog design Medicinal chemistry differentiation

Hazard Classification: GHS07 Skin/Eye/Respiratory Irritant Profile Distinguishes Handling Requirements from Less Hazardous Analogs

N-(4-Phenoxyphenyl)-N-(phenylsulfonyl)glycine carries a GHS07 classification with Signal Word 'Warning' and hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This comprehensive irritant profile necessitates engineering controls (adequate ventilation), personal protective equipment (gloves, eye/face protection, protective clothing), and specific first-aid measures (P301+P310: if swallowed, immediately call a poison center; P305+P351+P338: if in eyes, rinse cautiously for several minutes and remove contact lenses) . In contrast, many simpler N-(phenylsulfonyl)glycine analogs such as N-(4-chlorophenyl)-N-(phenylsulfonyl)glycine are listed without detailed GHS classifications on major vendor platforms , and the parent N-(phenylsulfonyl)glycine (CAS 5398-96-9) is classified under GHS07 with a comparable but not identical warning profile . The explicit, multi-endpoint irritant classification of CAS 884986-62-3 means that procurement decisions must account for the full suite of handling controls, storage conditions, and disposal requirements beyond those needed for less comprehensively classified analogs.

GHS classification Laboratory safety SDS compliance Chemical procurement Risk assessment

Evidence-Backed Application Scenarios for N-(4-Phenoxyphenyl)-N-(phenylsulfonyl)glycine (884986-62-3)


Galactokinase 1 (GALK1) Inhibitor Screening and Classic Galactosemia Drug Discovery

N-(4-Phenoxyphenyl)-N-(phenylsulfonyl)glycine is the only N-(phenylsulfonyl)glycine derivative with publicly documented sub-micromolar inhibition of recombinant human GALK1 (IC50 = 120 nM) [1]. This positions it as a tractable starting point for GALK1-targeted drug discovery in classic galactosemia, where GALK1 inhibition is a validated therapeutic strategy to reduce galactose-1-phosphate accumulation. The compound's single hydrogen bond donor and moderate LogP (3.66) suggest acceptable permeability for cell-based follow-up assays . Researchers should benchmark this compound against the known GALK1 inhibitor chemical space (e.g., pyrazole-based series) to determine whether the phenylsulfonyl glycine scaffold offers a differentiated selectivity or pharmacokinetic profile.

Matched Molecular Pair Analysis: Sulfonyl Substituent SAR Using the Phenylsulfonyl/Tosyl Pair

The availability of both N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycine (CAS 884986-62-3, MW = 383.42) and N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycine (CAS 884986-76-9, MW = 397.45) from the same supplier at matched purity (95%) with batch QC documentation creates an ideal matched molecular pair (MMP) for probing sulfonyl substituent effects on target binding . The single methyl group difference (ΔMW = +14.03 Da) allows researchers to attribute any observed potency, selectivity, or pharmacokinetic differences specifically to the electron-donating effect of the para-methyl group on the sulfonyl moiety. This pair is particularly valuable when the 4-phenoxyphenyl N-substituent is critical for target engagement and cannot be altered.

Physicochemical Property Benchmarking in CNS or High-LogP Drug Discovery Programs

With a calculated LogP of 3.66—significantly higher than the parent N-(phenylsulfonyl)glycine (LogP = 0.68) and measurably above the 4-chlorophenyl analog (LogP = 3.41) and 2,4-dimethylphenyl analog (LogP = 3.19)—CAS 884986-62-3 serves as a high-lipophilicity reference compound within the N-(phenylsulfonyl)glycine chemical space . This makes it suitable for inclusion in ADME screening panels where the relationship between LogP, permeability, metabolic stability, and plasma protein binding is being calibrated for this chemotype. The single HBD further distinguishes its physicochemical profile from the dual-HBD parent core .

Chemical Biology Probe Development Requiring Fully Documented Hazard Profiles for Institutional Compliance

For academic screening centers and core facilities that require pre-approved safety documentation before compound registration, CAS 884986-62-3 offers a fully enumerated GHS07 hazard classification with 16 precautionary codes (P-statements) covering ingestion, skin contact, eye exposure, inhalation, storage, and disposal . This level of documentation reduces the administrative lead time for compound onboarding compared to analogs whose SDS documentation is incomplete or must be obtained through supplier inquiry. The compound's 95% purity with batch-specific NMR, HPLC, and GC certificates from multiple suppliers further supports reproducible experimental design and regulatory compliance .

Quote Request

Request a Quote for N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.